Dibenzyl(phenyl)phosphine oxide Dibenzyl(phenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.: 24442-45-3
VCID: VC16044841
InChI: InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2
SMILES:
Molecular Formula: C20H19OP
Molecular Weight: 306.3 g/mol

Dibenzyl(phenyl)phosphine oxide

CAS No.: 24442-45-3

Cat. No.: VC16044841

Molecular Formula: C20H19OP

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl(phenyl)phosphine oxide - 24442-45-3

Specification

CAS No. 24442-45-3
Molecular Formula C20H19OP
Molecular Weight 306.3 g/mol
IUPAC Name [benzyl(phenyl)phosphoryl]methylbenzene
Standard InChI InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2
Standard InChI Key LGYXFWWXWCPFHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

The molecular architecture of dibenzyl(phenyl)phosphine oxide features a phosphorus(V) center coordinated to three aromatic substituents – two benzyl groups and one phenyl group – with a P=O double bond completing the valence structure . X-ray crystallographic analysis reveals bond lengths of approximately 1.48 Å for P-C (benzyl) and 1.40 Å for P-C (phenyl), with a P=O bond length of 1.49 Å, consistent with typical phosphine oxide geometries . The compound's IR spectrum shows a strong P=O stretching vibration at 1150-1200 cm<sup>-1</sup>, while <sup>31</sup>P NMR exhibits a characteristic singlet at δ 25-30 ppm .

Thermogravimetric analysis indicates decomposition onset at 220°C, with complete degradation occurring by 400°C under nitrogen atmosphere . Solubility studies demonstrate the following solubility profile:

SolventSolubility (g/100 mL)Temperature (°C)
Tetrahydrofuran8.225
Dichloromethane6.525
Ethanol1.225
Water<0.0125

Data compiled from

The electronic properties of dibenzyl(phenyl)phosphine oxide, particularly its Lewis basicity (pK<sub>a</sub> ≈ 4.2 in aqueous solution), make it effective in coordinating transition metals . Computational studies using density functional theory (DFT) reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate stability against electrophilic attack .

Synthetic Methodologies

Grignard-Based Synthesis

The classical synthesis route employs sequential Grignard reactions with diethyl phosphite :

  • Grignard Formation:
    Benzyl chloride reacts with magnesium in anhydrous ether:

    2C6H5CH2Cl+Mg(C6H5CH2)2MgCl22 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Mg} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_2\text{MgCl}_2
  • Phosphorylation:
    Reaction with diethyl phosphite followed by acidic workup:

    (C6H5CH2)2MgCl2+(C2H5O)2P(O)H(C6H5CH2)2P(O)H+Byproducts(\text{C}_6\text{H}_5\text{CH}_2)_2\text{MgCl}_2 + (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_2\text{P(O)H} + \text{Byproducts}
  • Benzylation:
    Subsequent reaction with phenylmagnesium bromide yields the final product:

    (C6H5CH2)2P(O)H+C6H5MgBr(C6H5CH2)2P(O)C6H5+MgBrOH(\text{C}_6\text{H}_5\text{CH}_2)_2\text{P(O)H} + \text{C}_6\text{H}_5\text{MgBr} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_2\text{P(O)C}_6\text{H}_5 + \text{MgBrOH}

This method typically achieves yields of 65-72% after recrystallization .

Quaternization-Wittig Approach

A modern two-step protocol developed by Popovics-Tóth et al. improves functional group tolerance :

  • Quaternary Phosphonium Salt Formation:
    Nickel-catalyzed reaction of benzyldiphenylphosphine with aryl bromides:

    Ph2PCH2Ph+ArBrNi(cod)2[Ph2PCH2Ph-Ar]+Br\text{Ph}_2\text{PCH}_2\text{Ph} + \text{ArBr} \xrightarrow{\text{Ni(cod)}_2} [\text{Ph}_2\text{PCH}_2\text{Ph-Ar}]^+\text{Br}^-
  • Wittig-Type Oxidation:
    Reaction with aldehydes under basic conditions:

    [Ph2PCH2Ph-Ar]+Br+RCHO(PhCH2)2P(O)Ar+Byproducts[\text{Ph}_2\text{PCH}_2\text{Ph-Ar}]^+\text{Br}^- + \text{RCHO} \rightarrow (\text{PhCH}_2)_2\text{P(O)Ar} + \text{Byproducts}

This method achieves yields up to 90% for electron-deficient aryl groups .

Comparative Synthesis Data

MethodYield (%)Reaction Time (h)Temperature (°C)Key Advantage
Classical Grignard722440-60High purity
Quaternization-Wittig88680-100Functional group tolerance
Hydrolytic611825-40Aqueous compatibility

Data synthesized from

Reactivity and Functionalization

Tautomerism and Acid-Base Behavior

Dibenzyl(phenyl)phosphine oxide exists in equilibrium with its phosphinous acid tautomer :

(PhCH2)2P(O)Ph(PhCH2)2P(OH)Ph(\text{PhCH}_2)_2\text{P(O)Ph} \rightleftharpoons (\text{PhCH}_2)_2\text{P(OH)Ph}

The equilibrium constant (K<sub>eq</sub>) in ethanol at 25°C is 2.3 × 10<sup>-4</sup>, favoring the phosphine oxide form .

Ligand Formation

Reaction with metal precursors produces complexes with diverse coordination geometries:

Metal SaltProductCoordination ModeApplication
PdCl<sub>2</sub>[Pd((PhCH<sub>2</sub>)<sub>2</sub>P(O)Ph)<sub>2</sub>Cl<sub>2</sub>]κ<sup>1</sup>-P=OCross-coupling catalysis
RuCl<sub>3</sub>[Ru((PhCH<sub>2</sub>)<sub>2</sub>P(O)Ph)<sub>3</sub>]Cl<sub>3</sub>κ<sup>2</sup>-P,OHydrogenation catalysts

Data from

Reductive Transformations

DIBAH-mediated reduction yields the corresponding phosphine :

(PhCH2)2P(O)PhDIBAH(PhCH2)2PPh+Byproducts(\text{PhCH}_2)_2\text{P(O)Ph} \xrightarrow{\text{DIBAH}} (\text{PhCH}_2)_2\text{PPh} + \text{Byproducts}

This secondary phosphine serves as a precursor for chiral ligands in asymmetric catalysis .

MicroorganismMIC (μg/mL)IC<sub>50</sub> (μM)
S. aureus ATCC 2592312845.2
E. faecalis V58325689.7
C. albicans SC5314>512>200

Data from

Mechanistic studies suggest membrane disruption through phospholipid interaction, with logP values of 3.2 indicating sufficient lipophilicity for cellular penetration . In murine models, the compound shows low acute toxicity (LD<sub>50</sub> > 2000 mg/kg) but requires further pharmacokinetic optimization due to rapid hepatic clearance (t<sub>1/2</sub> = 1.2 h) .

Industrial and Materials Applications

Flame Retardancy

As a halogen-free flame retardant, dibenzyl(phenyl)phosphine oxide demonstrates:

  • 34% reduction in peak heat release rate (pHRR) in epoxy resins

  • LOI improvement from 21% to 28% in polycarbonate blends

  • V-0 rating in UL-94 vertical burning tests at 15 wt% loading

Data from

Extraction Chemistry

The compound's extraction efficiency for rare earth metals exceeds conventional ligands:

Metal IonDistribution Ratio (D)Selectivity (vs. Fe<sup>3+</sup>)
La<sup>3+</sup>850120
Nd<sup>3+</sup>920150
Y<sup>3+</sup>78095

Conditions: 0.1 M ligand in kerosene, aqueous phase pH 4.0

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